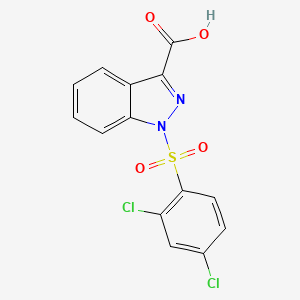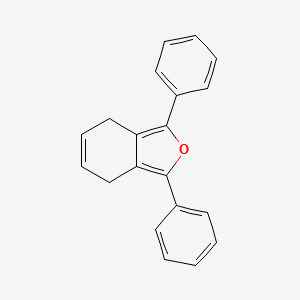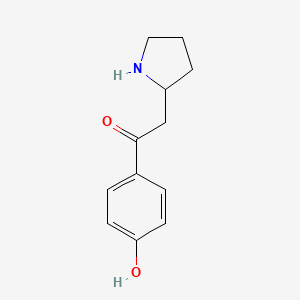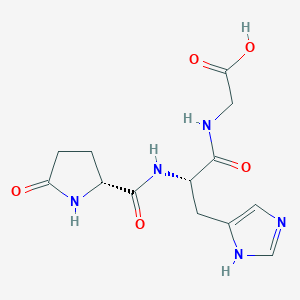
1-(2,4-Dichlorobenzene-1-sulfonyl)-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and an indazole core with a carboxylic acid functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indazole derivative with a sulfonyl chloride, such as 2,4-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-((2,4-Dichlorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a pyrrolo[2,3-b]pyridine core.
2,4-Dichlorophenoxyacetic acid: A simpler structure with a dichlorophenyl group and carboxylic acid but lacking the indazole core.
2,4-Dichlorophenol: A related compound with a dichlorophenyl group but without the sulfonyl and carboxylic acid groups.
The uniqueness of 1-((2,4-Dichlorophenyl)sulfonyl)-1H-indazole-3-carboxylic acid lies in its combination of the indazole core, sulfonyl group, and carboxylic acid, which imparts distinct chemical and biological properties.
特性
CAS番号 |
920019-84-7 |
|---|---|
分子式 |
C14H8Cl2N2O4S |
分子量 |
371.2 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)sulfonylindazole-3-carboxylic acid |
InChI |
InChI=1S/C14H8Cl2N2O4S/c15-8-5-6-12(10(16)7-8)23(21,22)18-11-4-2-1-3-9(11)13(17-18)14(19)20/h1-7H,(H,19,20) |
InChIキー |
FNQCMKLGLGXAKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Bromophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12902289.png)



![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)



![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)



![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
